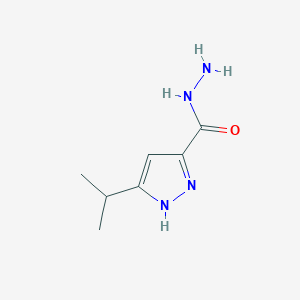
3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide” appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The “propan-2-yl” group, also known as isopropyl, is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrazole ring as the central feature, with the isopropyl group and the carbohydrazide group attached at the 3rd and 5th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the carbohydrazide group. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The carbohydrazide group might be reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups .Aplicaciones Científicas De Investigación
Antibacterial Activity
3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide and its derivatives exhibit significant antibacterial properties. For instance, certain carbohydrazone derivatives synthesized from pyrazole showed inhibitory effects against both Gram-positive and Gram-negative bacteria, comparable to the standard drug Chloramphenicol (Mohammad Idrees et al., 2016). Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs demonstrated potential as DNA gyrase inhibitors, with compound 3k strongly inhibiting Staphylococcus aureus and Bacillus subtilis DNA gyrase (Juan Sun et al., 2013).
Cytotoxic Activity
This chemical has been studied for its cytotoxic effects against cancer cell lines. A study on 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives revealed potent antiproliferative activity against human cancer cell lines, such as HepG-2, BGC823, and BT474 (Datong Zhang et al., 2011).
Corrosion Inhibition
Pyrazole carbohydrazides, including 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, are effective as corrosion inhibitors. A study demonstrated their ability to inhibit corrosion in an acidic environment, indicating their potential in industrial applications (Pruthviraj Rd, 2021).
Molecular Docking and Spectroscopic Investigations
Extensive quantum chemical studies and molecular docking have been carried out on pyrazole carbohydrazide derivatives. These studies provide insights into the electronic structure, stability, reactivity, and potential biological activities of these compounds (R. Pillai et al., 2017).
Material Science
In material science, the synthesis of single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, a closely related compound, indicates the potential use of such materials in pharmaceutical and agrochemical industries. These crystals exhibit unique thermal and dielectric properties (P. M. Vyas et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)5-3-6(11-10-5)7(12)9-8/h3-4H,8H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJHJFBQWJWKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)
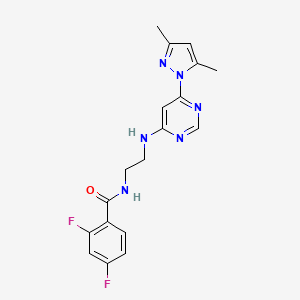
![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-morpholinobenzamide](/img/structure/B2424869.png)
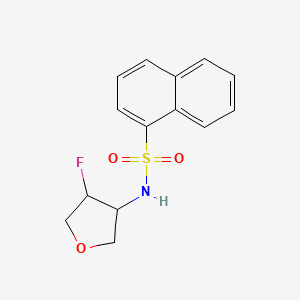
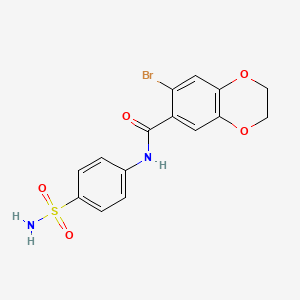
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2424875.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)
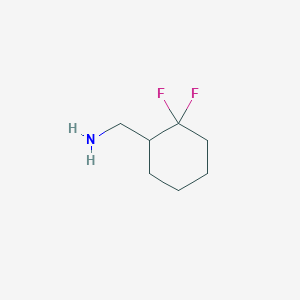
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)
